tert-Butyl (3-amino-2,6-difluorophenyl)carbamate
Overview
Description
tert-Butyl (3-amino-2,6-difluorophenyl)carbamate: is a chemical compound with the molecular formula C11H14F2N2O2 and a molecular weight of 244.24 g/mol . It is characterized by the presence of a tert-butyl group, an amino group, and two fluorine atoms attached to a phenyl ring, along with a carbamate functional group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate typically involves the reaction of 3-amino-2,6-difluoroaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amino group in tert-Butyl (3-amino-2,6-difluorophenyl)carbamate can undergo nucleophilic substitution reactions, particularly with electrophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used.
Major Products:
Substitution Reactions: Products depend on the electrophile used.
Oxidation and Reduction: Specific products vary based on the reaction conditions.
Hydrolysis: The primary products are the corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry: tert-Butyl (3-amino-2,6-difluorophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a precursor for the development of new drugs or therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications may extend to the development of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the amino and fluorine groups may influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- tert-Butyl (3-amino-2,4-difluorophenyl)carbamate
- tert-Butyl (3-amino-4-fluorophenyl)carbamate
- tert-Butyl (3-amino-2,5-difluorophenyl)carbamate
Comparison: tert-Butyl (3-amino-2,6-difluorophenyl)carbamate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly affect its chemical reactivity and biological activity compared to other similar compounds. The presence of two fluorine atoms in the 2,6-positions may enhance its stability and influence its interaction with biological targets .
Biological Activity
tert-Butyl (3-amino-2,6-difluorophenyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms in its structure may enhance its biological activity and stability, making it a candidate for pharmacological investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a carbamate functional group and a 3-amino-2,6-difluorophenyl moiety. The fluorinated structure is hypothesized to improve lipophilicity and bioavailability, which are critical factors for drug development.
The mechanism of action for this compound is primarily linked to its interactions with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to either the active site or an allosteric site, thus altering enzyme conformation and preventing substrate binding. Such interactions may lead to various biological effects depending on the targeted enzyme or receptor.
1. Enzyme Inhibition
Research indicates that this compound may serve as an inhibitor in various biochemical pathways. Its ability to modulate enzyme activity suggests potential applications in treating diseases where enzyme dysregulation is a factor.
3. Neuroprotective Effects
In related studies involving compounds with similar structures, neuroprotective effects have been observed against amyloid-beta-induced toxicity in cellular models. This suggests that this compound may also have implications in neurodegenerative disease research .
4. Anticancer Potential
There is evidence that derivatives of this compound can inhibit specific proteases involved in cancer progression. The ability of such compounds to penetrate the blood-brain barrier further suggests their potential utility in developing treatments for brain tumors and other cancers.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other related compounds:
Case Studies
While specific case studies on this compound are sparse, related compounds have been studied extensively. For example:
- Study on Anti-inflammatory Activity : A study evaluated several substituted phenylcarbamates for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Compounds showed varying degrees of inhibition comparable to standard treatments such as indomethacin .
- Neuroprotective Studies : Investigations into similar fluorinated compounds revealed their protective effects against oxidative stress in neuronal cells, indicating a potential pathway for neuroprotection .
Properties
IUPAC Name |
tert-butyl N-(3-amino-2,6-difluorophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-6(12)4-5-7(14)8(9)13/h4-5H,14H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGOJIYYBUJTCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743391 | |
Record name | tert-Butyl (3-amino-2,6-difluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
535170-20-8 | |
Record name | tert-Butyl (3-amino-2,6-difluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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